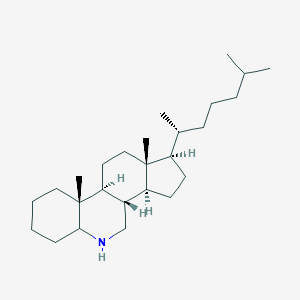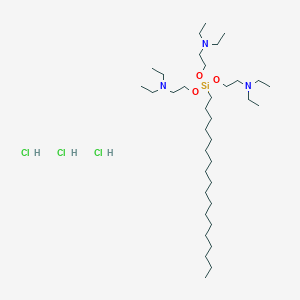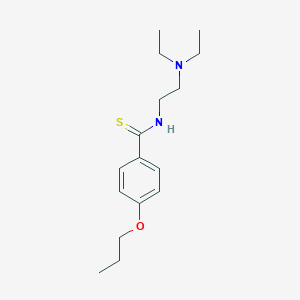
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioamide derivative of benzamide and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-propoxythio- involves the formation of a covalent bond between the thioamide group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can have various effects on the nervous system, including increased muscle contraction and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzamide, N-(2-diethylaminoethyl)-p-propoxythio- in lab experiments is its ability to inhibit the activity of various enzymes. This can be useful in studying the function of these enzymes and their role in various biochemical pathways. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are many future directions for research involving benzamide, N-(2-diethylaminoethyl)-p-propoxythio-. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease and other forms of dementia. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases and disorders.
Métodos De Síntesis
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- can be synthesized by reacting 2-diethylaminoethylamine with propyl 4-chlorothiobenzoate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Propiedades
Número CAS |
18051-52-0 |
|---|---|
Nombre del producto |
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- |
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-13-19-15-9-7-14(8-10-15)16(20)17-11-12-18(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20) |
Clave InChI |
AJAPZUMZKXEGCU-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
Otros números CAS |
18051-52-0 |
Sinónimos |
N-[2-(Diethylamino)ethyl]-p-propoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




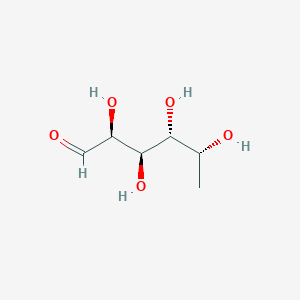
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
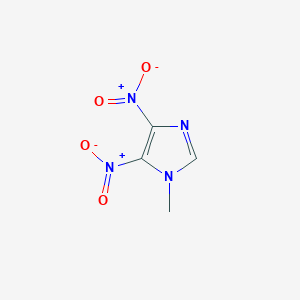
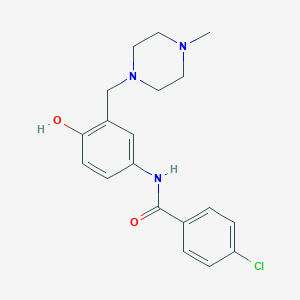

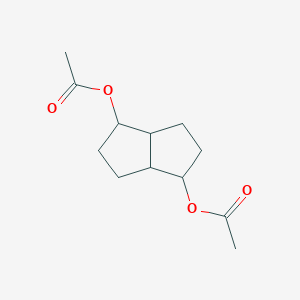
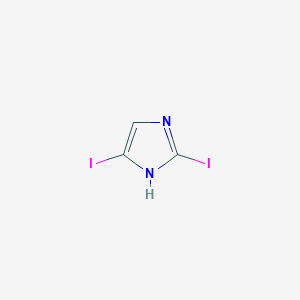
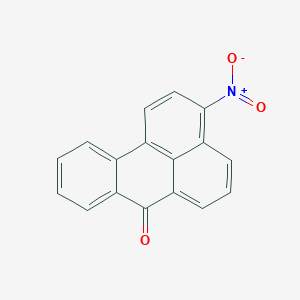

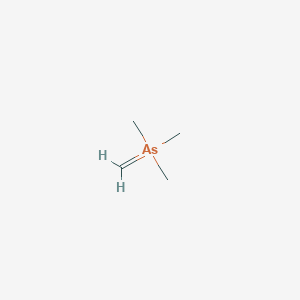
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
